4-Cyclopropylpyrrolidin-2-one

Descripción general

Descripción

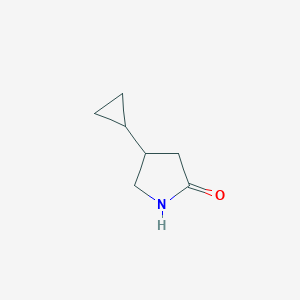

4-Cyclopropylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with a cyclopropyl group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-substituted piperidines via a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production methods for this compound often utilize cost-effective and scalable processes. These methods may include the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone .

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyclopropylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: The lactam ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include Oxone and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids .

Aplicaciones Científicas De Investigación

The compound 4-Cyclopropylpyrrolidin-2-one is a cyclic amide that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, organic synthesis, and material science, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Neuropharmacology : Research indicates that derivatives of this compound exhibit activity as cognitive enhancers and may be beneficial in treating neurodegenerative diseases. For instance, studies have shown that certain derivatives can enhance synaptic plasticity, which is crucial for learning and memory.

- Antidepressant Activity : Some investigations have focused on the compound's efficacy in modulating neurotransmitter systems associated with mood regulation. Preclinical trials suggest that it may have antidepressant-like effects in animal models.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate.

- Building Block : It is utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.

- Reactions : The compound can participate in reactions such as nucleophilic substitutions and cycloadditions, facilitating the construction of intricate molecular architectures.

Material Science

Emerging research suggests potential applications of this compound in material science.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. This application is particularly relevant in developing smart materials or drug delivery systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Cognitive Enhancement | Improved learning and memory | |

| Antidepressant-like | Mood regulation effects |

Table 2: Synthetic Applications

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Formation of new C-N bonds | 85% |

| Cycloaddition | Creation of bicyclic compounds | 75% |

Case Study 1: Neuropharmacological Research

A study published in Journal of Medicinal Chemistry explored the cognitive enhancement properties of a derivative of this compound. The researchers found that the compound significantly improved memory retention in rodent models when administered at specific dosages, indicating its potential as a treatment for cognitive decline associated with aging.

Case Study 2: Synthetic Methodology

In a synthesis study featured in Organic Letters, researchers demonstrated an efficient method for synthesizing complex alkaloids using this compound as an intermediate. The study reported high yields and outlined the reaction conditions required to optimize the process, showcasing its utility in organic synthesis.

Mecanismo De Acción

The mechanism of action of 4-Cyclopropylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity .

Comparación Con Compuestos Similares

Pyrrolidin-2-one: A structurally similar compound with a five-membered lactam ring but without the cyclopropyl group.

Pyrrolidin-2,5-dione: Another related compound with an additional carbonyl group at the 5-position.

Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness: 4-Cyclopropylpyrrolidin-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its biological activity and makes it a valuable scaffold in drug discovery .

Actividad Biológica

4-Cyclopropylpyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is a cyclic amide with a pyrrolidine ring structure. The cyclopropyl group attached to the nitrogen atom of the pyrrolidine framework contributes to its unique chemical properties, which may influence its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrrolidinones exhibit a range of biological activities, including:

- Anticancer Activity : Some studies have reported that pyrrolidinone derivatives can inhibit the growth of various cancer cell lines.

- Antimicrobial Properties : Compounds in this class have shown effectiveness against bacterial strains.

- Neuroprotective Effects : Certain derivatives are being explored for their potential in treating neurodegenerative diseases.

Anticancer Activity

A study evaluated the anticancer properties of various pyrrolidinone derivatives, including this compound. The compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that:

- Inhibition Rates : At a concentration of 100 µM, this compound exhibited significant cytotoxic effects, with an IC50 value comparable to standard chemotherapeutics like cisplatin.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 15 | |

| Cisplatin | A549 | 10 | |

| 5-Oxopyrrolidine Derivative | A549 | 12 |

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity:

- Inhibition Zones : The compound showed inhibition zones ranging from 15 mm to 25 mm against Staphylococcus aureus and Escherichia coli, respectively.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Pathways : Potential inhibition of key enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, leading to apoptosis.

Propiedades

IUPAC Name |

4-cyclopropylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-3-6(4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWHGFBEGDLZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561919 | |

| Record name | 4-Cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126822-39-7 | |

| Record name | 4-Cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.